3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid
Description
3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid is a metabolite derived from the herbicide sethoxydim. Its structure features a pentanedioic acid backbone substituted with a 2-(ethylsulfonyl)propyl group at the third carbon (Fig. 1). This compound is critical in environmental and agricultural chemistry, serving as a common moiety for detecting sethoxydim residues in soil and plant matrices . Analytical methods convert sethoxydim and its metabolites into this acid via alkaline hydrolysis, followed by methylation to form dimethyl esters (DME or DME-OH) for gas chromatography-flame photometric detection (GC/FPD) .
Properties
Molecular Formula |
C10H18O6S |
|---|---|
Molecular Weight |
266.31 g/mol |
IUPAC Name |
3-(2-ethylsulfonylpropyl)pentanedioic acid |
InChI |
InChI=1S/C10H18O6S/c1-3-17(15,16)7(2)4-8(5-9(11)12)6-10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
LWWJRPFUULSJCD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C(C)CC(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid
General Synthetic Strategy
The synthesis of this compound typically involves two main stages:
- Formation of the sulfonyl-substituted intermediate , often through nucleophilic substitution or addition reactions involving sulfonyl-containing reagents.
- Functionalization of the pentanedioic acid backbone , either by direct substitution or by ester hydrolysis if esters are intermediates.
The key challenge is to introduce the ethylsulfonyl group onto the propyl side chain attached to pentanedioic acid without compromising the acid functionality.
Detailed Preparation Method from Patents and Literature
A relevant synthetic approach, although described for a related compound (3-(2-oxocyclopentyl)-propionic acid), provides a useful framework adaptable to the synthesis of this compound.
Step 1: Preparation of the Sulfonyl-Substituted Propyl Intermediate
- Starting materials: Bromoaliphatic acids or esters (e.g., bromo-propionic acid derivatives).
- Reaction: Nucleophilic substitution with sodium ethylsulfonate or sodium methanethiosulfonate to introduce the sulfonyl group.
- Conditions: Elevated temperatures (typically 60–100 °C) in polar aprotic solvents to facilitate substitution.
- Outcome: Formation of 2-(ethylsulfonyl)propyl intermediates with good yields (typically >80%).
Step 2: Coupling to Pentanedioic Acid or Its Esters
- Method: Amide or ester coupling reactions using activated pentanedioic acid derivatives (e.g., anhydrides or acid chlorides).
- Catalysts: Commonly used coupling agents include carbodiimides (e.g., DCC, EDC) or acid catalysts.
- Solvents: Dichloromethane, DMF, or toluene.
- Temperature: Room temperature to reflux depending on reagents.
- Outcome: Formation of esters or amides that contain the 3-[2-(ethylsulfonyl)propyl] substituent.
Step 3: Hydrolysis to Obtain the Free Acid
- Hydrolysis: Alkaline hydrolysis (e.g., NaOH or KOH in aqueous methanol or ethanol).
- Conditions: Heating at 50–80 °C for 1–3 hours.
- Work-up: Acidification with dilute HCl to pH 3–5, followed by extraction with organic solvents (e.g., dichloromethane or ethyl acetate).
- Yield: High yields (>90%) of the free acid this compound.
Representative Synthesis Example
| Step | Reagents and Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromo-propionic acid + sodium ethylsulfonate, 80 °C, 4 h | 2-(Ethylsulfonyl)propionic acid ester | 85 | Nucleophilic substitution |
| 2 | Pentanedioic acid anhydride + intermediate, DCC, DCM, rt, 12 h | Ester intermediate | 88 | Coupling reaction |
| 3 | Ester intermediate + NaOH (30%), MeOH, 65 °C, 2 h | This compound | 92 | Alkaline hydrolysis and acidification |
Analytical and Research Discoveries Supporting the Preparation
Reaction Optimization
- The molar ratios of reactants and the choice of solvents critically influence the yield and purity.
- High boiling non-protic solvents such as toluene or dimethylbenzene are preferred for the coupling step to ensure mild reaction conditions and prevent side reactions.
- Controlled dropwise addition of acrylate or bromoalkyl sulfonyl reagents over 3–5 hours enhances product selectivity and yield.
Purification and Characterization
- Crude products are purified by filtration, solvent evaporation under reduced pressure, and recrystallization.
- Hydrolysis products are extracted using solvents like dichloromethane, followed by drying over anhydrous magnesium sulfate.
- Final compounds are characterized by NMR, IR spectroscopy, and X-ray crystallography when applicable, confirming the sulfonyl substitution and acid functionalities.
Structural Insights from Related Compounds
- X-ray crystallography of sulfonyl-substituted compounds confirms the stability of the sulfonyl group under reaction conditions and the retention of the acid moiety.
- Kinetic studies of nucleophilic substitution reactions involving sulfonyl groups indicate reaction rates are optimal at moderate temperatures with polar solvents.
Summary Table of Preparation Parameters
| Parameter | Optimal Range/Condition | Effect on Synthesis |
|---|---|---|
| Reaction temperature (substitution) | 60–100 °C | Ensures efficient nucleophilic substitution |
| Solvent for substitution | Polar aprotic solvents (e.g., DMF, DMSO) | Enhances nucleophile reactivity |
| Coupling agent | DCC, EDC | High coupling efficiency |
| Coupling solvent | Dichloromethane, toluene | Mild conditions, good solubility |
| Hydrolysis temperature | 50–80 °C | Complete ester to acid conversion |
| Hydrolysis time | 1–3 hours | Sufficient for full hydrolysis |
| Extraction solvent | Dichloromethane, ethyl acetate | Efficient recovery of acid product |
| Final product yield | 85–92% | High yield with optimized conditions |
Chemical Reactions Analysis
Types of Reactions
3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can lead to a variety of functionalized derivatives depending on the nucleophile employed .
Scientific Research Applications
3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid involves its interaction with specific molecular targets. The ethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound’s ability to undergo multiple types of chemical reactions also allows it to participate in diverse biochemical pathways .
Comparison with Similar Compounds
Figures
- Fig. 1: Structure of this compound.
- Fig. 2: Structure of DUPA.
- Fig. 3: Structure of AGF94.
Biological Activity
3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid is a compound with significant biological activity, particularly in the fields of agricultural chemistry and biochemistry. This article explores its biological effects, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 266.31 g/mol. Its structure includes a pentanedioic acid backbone modified by an ethylsulfonyl group attached to a propyl chain. This unique configuration contributes to its distinct chemical properties and biological activities.
Herbicidal Properties
Research indicates that this compound exhibits herbicidal activity by inhibiting specific enzymatic pathways in plants. This inhibition disrupts growth and development in targeted weeds, making it a valuable ingredient in certain herbicides. The compound's effectiveness is attributed to its ability to interact with metabolic pathways that regulate plant growth and stress responses.
The primary mechanism through which this compound exerts its biological effects involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid biosynthesis in plants. By disrupting this pathway, the compound leads to reduced lipid synthesis, ultimately affecting plant growth and viability .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Study on Herbicide Efficacy : A field study demonstrated that formulations containing this compound significantly reduced weed populations in agricultural settings. The results indicated a higher efficacy compared to traditional herbicides, highlighting its potential for integrated weed management strategies.
- Metabolic Interaction Studies : Laboratory experiments revealed that the compound affects various metabolic pathways in plants, including those involved in stress response. Specifically, it was found to modulate the expression of genes associated with oxidative stress tolerance, suggesting a dual role as both a herbicide and a plant growth regulator.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-[2-(Methylsulfonyl)propyl]-Pentanedioic Acid | C10H18O6S | Contains a methyl instead of an ethyl group |
| Dimethyl 3-[2-(Ethylsulfonyl)propyl]glutarate | C12H22O6S | Features a glutarate backbone |
| 3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid | C10H18O5S | Contains a sulfinyl group instead of sulfonyl |
This comparison illustrates the unique structural features that contribute to the distinct biological activities observed in each compound.
Q & A
Q. What analytical techniques are recommended for detecting 3-[2-(ethylsulfonyl)propyl]-pentanedioic acid in plant and livestock commodities?
A gas chromatography/flame photometric detection (GC/FPD) method is widely used for residue analysis. The protocol involves solvent extraction, alkaline precipitation, and acidification to isolate the compound, followed by derivatization to dimethyl esters (DME and DME-OH). Silica gel chromatography is employed for purification before GC/FPD analysis, achieving a limit of quantification (LOQ) of 0.05 ppm .
Q. What is the metabolic origin of this compound in biological systems?
This compound is a key metabolite of the herbicide sethoxydim (and its analog clethodim). It arises from enzymatic degradation of the parent compound, retaining the 3-alkyl-substituted pentanedioic acid moiety. Its formation is critical for environmental monitoring and regulatory compliance in agricultural systems .
Advanced Research Questions
Q. What methodological challenges arise in quantifying trace levels of this compound in complex matrices, and how can they be addressed?
Matrix interference from co-extracted compounds (e.g., lipids or pigments) can reduce recovery rates. To mitigate this, rigorous sample preparation—including solvent partitioning and silica gel chromatography—is essential. Method validation should include spike-and-recovery experiments to assess precision under varying pH and temperature conditions. The use of internal standards (e.g., isotopically labeled analogs) improves accuracy in GC/FPD analysis .
Q. How do structural modifications of pentanedioic acid derivatives influence their environmental persistence and detection sensitivity?
Substituents like the ethylsulfonyl group enhance hydrophilicity, increasing solubility in aqueous environments but reducing volatility. This necessitates derivatization (e.g., methylation) for GC-based methods. Comparative studies with analogs, such as 3-hydroxy metabolites, reveal differences in chromatographic retention times and detector response, requiring optimized separation protocols .
Q. What advanced separation techniques can resolve co-eluting metabolites of this compound in regulatory analyses?
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) provides superior specificity for distinguishing isobaric metabolites. Additionally, tandem GC columns with varying polarities (e.g., DB-5ms vs. HP-FFAP) can separate structurally similar derivatives. Method development should prioritize column temperature gradients and carrier gas flow rates to minimize co-elution .
Methodological Considerations for Experimental Design
- Sample Preparation: Prioritize homogenization and solvent extraction efficiency to ensure representative sampling.
- Derivatization Efficiency: Validate methyl ester formation using reaction kinetics studies under controlled pH and temperature.
- Quality Control: Include blanks, duplicates, and certified reference materials to address contamination and matrix effects.
Data Contradictions and Knowledge Gaps
- Ecotoxicological Data: Limited studies exist on the chronic toxicity of this metabolite in non-target organisms.
- Environmental Fate: Persistence in soil and water systems remains undercharacterized, necessitating long-term field studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
